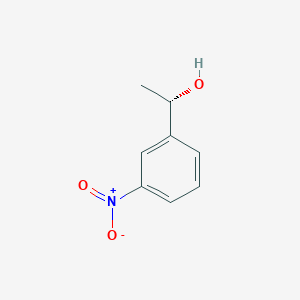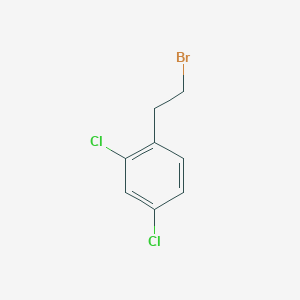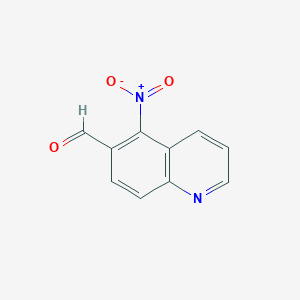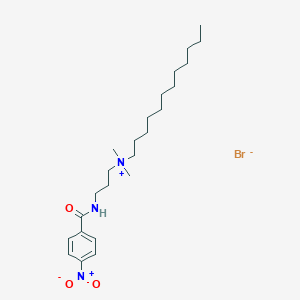
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is a quaternary ammonium compound that has gained significant attention in scientific research. This compound is widely used in various fields of research due to its unique properties and functions. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important topics that need to be explored.
Mechanism Of Action
The mechanism of action of 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is based on its cationic nature. It interacts with negatively charged molecules, such as lipids and proteins, through electrostatic interactions. This interaction leads to the disruption of the membrane structure, resulting in the solubilization of membrane proteins and lipids.
Biochemical And Physiological Effects
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide has been shown to have both biochemical and physiological effects. It can cause cell lysis and membrane disruption, leading to the release of intracellular contents. It can also affect the activity of enzymes and other proteins by altering their conformation and stability.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide in lab experiments is its ability to solubilize and purify membrane proteins and lipids. It is also relatively easy to use and has a high degree of purity. However, it can be toxic to cells at high concentrations and can interfere with some assays.
Future Directions
There are several future directions for the use of 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide in scientific research. One potential application is in the development of new lipid-based drug delivery systems. Another potential application is in the study of membrane protein structure and function. Additionally, this compound could be used in the development of new antimicrobial agents.
Conclusion
In conclusion, 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is a versatile compound that has many applications in scientific research. Its unique properties and functions make it an important tool for studying membrane proteins and lipids, as well as for the development of new drug delivery systems and antimicrobial agents. Further research is needed to explore the full potential of this compound in various fields of research.
Synthesis Methods
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is synthesized by reacting 3-(p-nitrobenzamido)propyl-dimethylamine with dodecyl bromide. This reaction takes place in the presence of a base, such as potassium carbonate, and an organic solvent, such as acetonitrile. The resulting compound is then purified by recrystallization or column chromatography.
Scientific Research Applications
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is widely used in scientific research as a surfactant and a cationic detergent. It is used to solubilize and purify membrane proteins and lipids, as well as to disrupt cell membranes. This compound is also used in the preparation of liposomes and other lipid-based delivery systems for drugs and other molecules.
properties
CAS RN |
102571-26-6 |
|---|---|
Product Name |
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide |
Molecular Formula |
C24H42BrN3O3 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
dodecyl-dimethyl-[3-[(4-nitrobenzoyl)amino]propyl]azanium;bromide |
InChI |
InChI=1S/C24H41N3O3.BrH/c1-4-5-6-7-8-9-10-11-12-13-20-27(2,3)21-14-19-25-24(28)22-15-17-23(18-16-22)26(29)30;/h15-18H,4-14,19-21H2,1-3H3;1H |
InChI Key |
DHPGPCFGGKCSRT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-].[Br-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-].[Br-] |
synonyms |
dodecyl-dimethyl-[3-[(4-nitrobenzoyl)amino]propyl]azanium bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



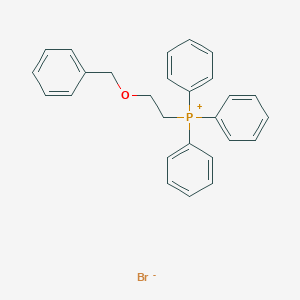


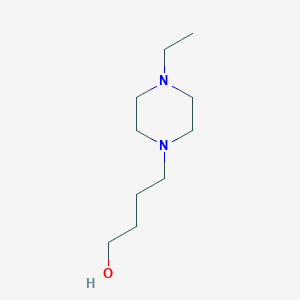
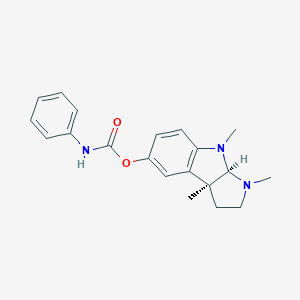
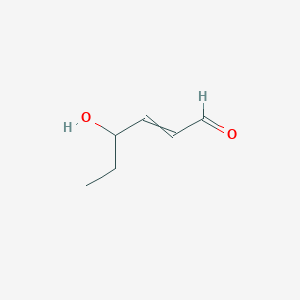

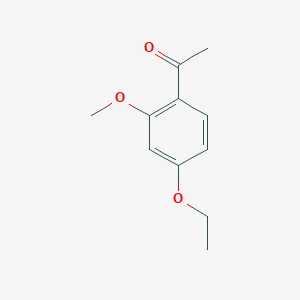
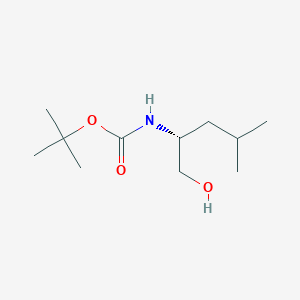
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
